molecular formula C17H20N2O3 B5786764 7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde

7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde

Cat. No. B5786764
M. Wt: 300.35 g/mol
InChI Key: QEFSRWBQOYRKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMIC, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EMIC is not fully understood. However, it has been reported to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. EMIC has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
EMIC has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. EMIC has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, EMIC has been reported to modulate the activity of various signaling pathways, which may have implications for its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

EMIC has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activity. However, there are also some limitations to using EMIC in lab experiments. One limitation is that the mechanism of action of EMIC is not fully understood, which may complicate its use in certain experiments. In addition, EMIC has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for research on EMIC. One direction is to further investigate the mechanism of action of EMIC, which may provide insights into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of EMIC in vivo, which may help to determine its potential as a drug candidate. Additionally, EMIC may have potential applications in other fields, such as agriculture and environmental science, which could be explored in future research.

Synthesis Methods

EMIC has been synthesized using various methods, including the reaction of indole-3-carbaldehyde with 4-morpholineethanone in the presence of acetic anhydride and pyridine. Another method involves the reaction of indole-3-carbaldehyde with 4-morpholinobutanone in the presence of acetic anhydride and pyridine. Both methods have been reported to yield EMIC in good yields.

Scientific Research Applications

EMIC has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. It has been reported to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. EMIC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, EMIC has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7-ethyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-13-4-3-5-15-14(12-20)10-19(17(13)15)11-16(21)18-6-8-22-9-7-18/h3-5,10,12H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFSRWBQOYRKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCOCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde

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